![molecular formula C18H15ClN4O2 B2420053 1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172807-04-3](/img/structure/B2420053.png)

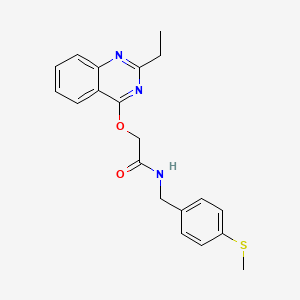

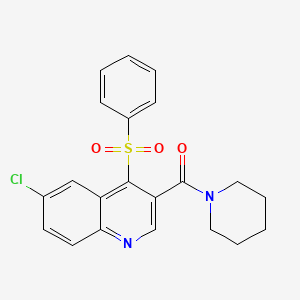

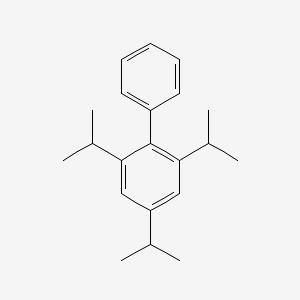

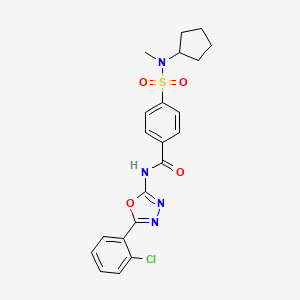

1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

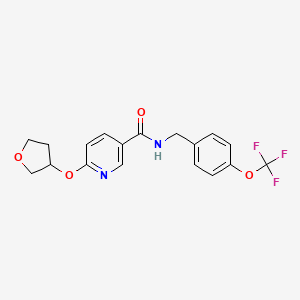

The compound “1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a derivative of 1,2,3-triazole . Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . They have drawn much attention in the development of potential antitumor agents .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves the Cu(I)-catalyzed 1,3-dipolar cycloaddition . This process transforms heterogeneous batch reactions into a homogeneous streamlined continuous flow system .Molecular Structure Analysis

Triazoles are planar and aromatic. In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of approximately 1:2 . The 1,2,3-triazole moiety is considered to be a pharmacophore, meaning it can interact with specific biological targets .Chemical Reactions Analysis

The 1,2,3-triazole moiety can interact with specific biological targets, making it a key component in various pharmaceuticals . It has been found to exhibit antitumor activity by tethering RNF168 to SQSTM1/P62 .Physical And Chemical Properties Analysis

Triazoles are highly soluble in water. Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

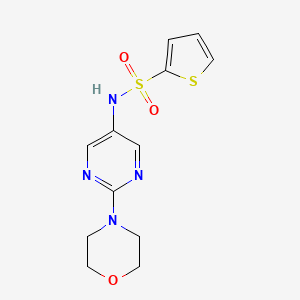

Compounds with the triazole dione motif, such as 1,2,4-triazoles, are noted for their reactivity and utility in the synthesis of novel organic compounds. The synthesis and characterization of such compounds, including their oxidation and cycloaddition reactions, offer valuable insights into their chemical behavior and potential as intermediates in the production of more complex molecules. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione serves as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, showcasing the versatility of triazole diones in organic synthesis (Zolfigol et al., 2006).

Biological Activities

Research into triazole derivatives reveals a range of biological activities, including antimicrobial, antiprotozoal, and anticancer properties. A notable study synthesizing novel oxadiazolyl pyrrolo triazole diones demonstrates their in vitro antiprotozoal and cytotoxic activities, highlighting the potential of these compounds in developing new therapeutic agents (Dürüst et al., 2012).

Physicochemical Properties

Investigations into the solubility, thermodynamics, and partitioning processes of triazole dione derivatives in biologically relevant solvents are crucial for understanding their pharmacokinetic properties and optimizing drug formulation. For example, a study on a novel antifungal compound within the 1,2,4-triazole class examines its solubility in different solvents and the thermodynamics of its solubility and transfer processes, providing essential data for its development as a pharmaceutical agent (Volkova et al., 2020).

Materials Science Applications

Triazole derivatives also find applications in materials science, particularly in the development of photoluminescent materials and corrosion inhibitors. Their ability to form specific interactions, such as π-hole tetrel bonding, and their incorporation into polymers for electronic applications showcase the diverse utility of these compounds beyond pharmaceuticals. For instance, new photoluminescent conjugated polymers incorporating triazole units demonstrate potential for electronic applications due to their solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).

Mécanisme D'action

Target of Action

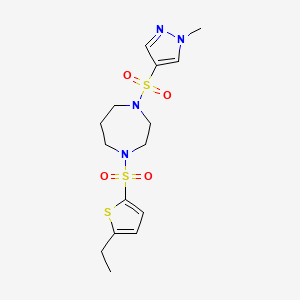

It is known that 1,2,3-triazole derivatives have been synthesized as antifungal agents . They have shown significant activity against various phytopathogenic fungi . Therefore, it can be inferred that the compound might interact with key proteins or enzymes in these fungi, disrupting their normal functions.

Mode of Action

1,2,3-triazole is an interesting n-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator . This suggests that the compound might interact with its targets through hydrogen bonding or metal chelation, leading to changes in the target’s function or structure.

Biochemical Pathways

Given its antifungal activity, it can be inferred that the compound might interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis, leading to inhibition of fungal growth .

Pharmacokinetics

It is known that 1,2,3-triazoles are highly soluble in water , which could influence their absorption and distribution in the body

Result of Action

The compound has shown significant antifungal activity, with effective control of various phytopathogenic fungi . This suggests that the compound’s action results in the inhibition of fungal growth, potentially leading to the death of the fungi.

Propriétés

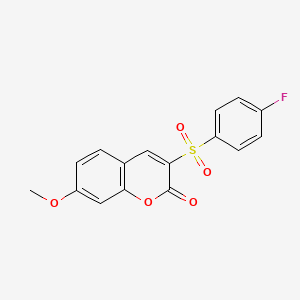

IUPAC Name |

3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-2-11-6-8-13(9-7-11)22-17(24)15-16(18(22)25)23(21-20-15)14-5-3-4-12(19)10-14/h3-10,15-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRUWVIAJUAASG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide](/img/structure/B2419976.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)

![N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2419980.png)

![Ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419985.png)

![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)